聚(3,4-乙撑二氧噻吩) (PEDOT)

描述

It is known for its high selectivity, being over 300 times more selective for the MT2 receptor compared to the MT1 receptor . This compound has been widely used in scientific research to study the physiological and pharmacological roles of melatonin receptors.

科学研究应用

4-Phenyl-2-propionamidotetralin has several scientific research applications:

Chemistry: It is used as a tool to study the binding affinity and selectivity of melatonin receptors.

Biology: Researchers use this compound to investigate the physiological roles of melatonin receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of sleep disorders and other conditions related to melatonin receptor dysfunction.

作用机制

Target of Action

4-P-Pdot is a potent, selective, and affinity Melatonin receptor (MT2) antagonist . It is >300-fold more selective for MT2 than MT1 . The MT2 melatonin receptor is the primary target of 4-P-Pdot . Melatonin receptors play a crucial role in maintaining the circadian rhythm and have various other physiological effects.

Mode of Action

4-P-Pdot interacts with the MT2 melatonin receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by melatonin. This interaction results in the inhibition of the physiological effects mediated by melatonin.

Biochemical Pathways

The antagonistic action of 4-P-Pdot on the MT2 melatonin receptor affects several biochemical pathways. It counteracts melatonin-mediated antioxidant effects, including the Glutathione (GSH/GSSG ratio), phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests it could be administered orally or intravenously. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The antagonistic action of 4-P-Pdot on the MT2 melatonin receptor leads to significant molecular and cellular effects. It counteracts the antioxidant effects mediated by melatonin, affecting the GSH/GSSG ratio, phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity . This can have implications in various physiological processes where melatonin plays a role.

生化分析

Biochemical Properties

4-Phenyl-2-propionamidotetralin plays a crucial role in biochemical reactions by interacting with melatonin receptors. It is known to counteract melatonin-mediated effects, particularly those related to the ERK and Nrf2 signaling pathways . The compound exhibits high selectivity for the MT2 receptor, with Ki values of 0.46 nM for MT2 and 56 nM for MT1 . This selectivity allows researchers to specifically study the functions of the MT2 receptor without significant interference from MT1 receptor activity.

Cellular Effects

4-Phenyl-2-propionamidotetralin has been shown to influence various cellular processes. In H9c2 cells, it has been observed to inhibit excessive mitophagy induced by anoxia/reoxygenation injury, thereby enhancing cell viability and reducing oxidative stress . Additionally, 4-Phenyl-2-propionamidotetralin has been implicated in the regulation of intestinal stem cell differentiation through the MTNR1B receptor, highlighting its role in maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 4-Phenyl-2-propionamidotetralin exerts its effects primarily through its interaction with the MT2 melatonin receptor. By binding to this receptor, it inhibits melatonin-mediated signaling pathways, including the ERK and Nrf2 pathways . This inhibition can lead to reduced oxidative stress and improved mitochondrial function in cells subjected to stress conditions . The compound’s high selectivity for the MT2 receptor ensures that its effects are specific to this receptor subtype, minimizing off-target interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenyl-2-propionamidotetralin have been observed to change over time. The compound is centrally active and has been shown to counteract melatonin-mediated effects in vivo . Studies have indicated that its stability and efficacy can be maintained over extended periods, making it a reliable tool for long-term research

Dosage Effects in Animal Models

The effects of 4-Phenyl-2-propionamidotetralin vary with different dosages in animal models. High doses of the compound have been shown to reverse the effects of melatonin on bovine granulosa cells, affecting hormone secretion and gene expression related to hormonal synthesis and follicle development . At lower doses, the compound’s effects on cellular apoptosis and antioxidant responses are mediated through the MT2 receptor . These findings suggest that the dosage of 4-Phenyl-2-propionamidotetralin is critical in determining its physiological and biochemical outcomes.

Metabolic Pathways

4-Phenyl-2-propionamidotetralin is involved in metabolic pathways related to melatonin signaling. It has been shown to counteract melatonin-mediated effects on the ERK and Nrf2 pathways, which are crucial for cellular antioxidant responses . Additionally, the compound’s interaction with the MT2 receptor influences the Akt/NF-κB pathway, further highlighting its role in cellular metabolism and survival .

Transport and Distribution

Within cells and tissues, 4-Phenyl-2-propionamidotetralin is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the MT2 receptor ensures that it is primarily localized to areas where this receptor is expressed . This targeted distribution allows for precise modulation of melatonin signaling pathways, making it a valuable tool for research on melatonin receptor functions.

Subcellular Localization

The subcellular localization of 4-Phenyl-2-propionamidotetralin is primarily determined by its interaction with the MT2 receptor. This receptor is predominantly found in the plasma membrane and certain intracellular compartments, directing the compound to these specific locations . The precise localization of 4-Phenyl-2-propionamidotetralin within cells is crucial for its activity, as it ensures that the compound can effectively modulate melatonin-mediated signaling pathways.

准备方法

The synthesis of 4-Phenyl-2-propionamidotetralin involves several steps. One efficient and diastereoselective procedure includes the conversion of 4-phenyl-2-tetralone to an enamide, followed by diastereoselective reduction to afford the cis-isomer of 4-Phenyl-2-propionamidotetralin in good yield . The reaction conditions typically involve the use of deuterated reagents to explore the mechanism of the reduction step.

Industrial production methods for 4-Phenyl-2-propionamidotetralin are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

化学反应分析

4-Phenyl-2-propionamidotetralin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of 4-Phenyl-2-propionamidotetralin to its corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide group, where nucleophiles such as amines or alcohols can replace the propionamide group.

The major products formed from these reactions depend on the specific reagents and conditions used.

相似化合物的比较

4-Phenyl-2-propionamidotetralin is unique due to its high selectivity for the MT2 receptor. Similar compounds include:

Luzindole: Another melatonin receptor antagonist, but with less selectivity for MT2 compared to 4-Phenyl-2-propionamidotetralin.

CGP 52608: A melatonin receptor ligand with different selectivity profiles.

PF-4778574: Another compound targeting melatonin receptors but with distinct pharmacological properties.

These comparisons highlight the uniqueness of 4-Phenyl-2-propionamidotetralin in terms of its selectivity and utility in melatonin receptor research.

属性

IUPAC Name |

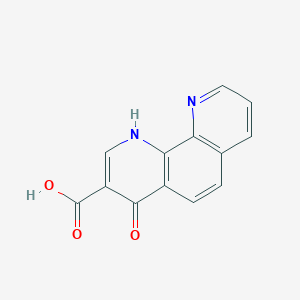

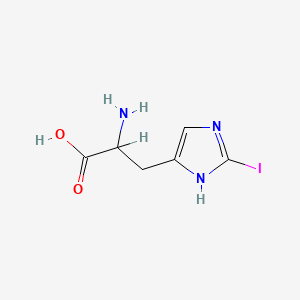

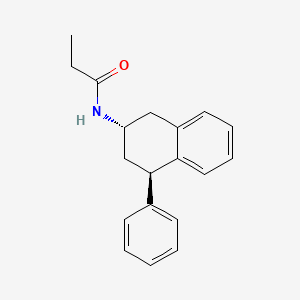

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLUNPFECYGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-74-0 | |

| Record name | 4-P-PDOT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 134865-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-P-PDOT?

A1: 4-P-PDOT acts as a selective antagonist of the melatonin MT2 receptor. [] This means it binds to the MT2 receptor and blocks the actions of melatonin, the natural ligand for this receptor. [, , , , , ]

Q2: What are the downstream effects of 4-P-PDOT binding to the MT2 receptor?

A2: The downstream effects are diverse and depend on the specific cell type and physiological context. For example, 4-P-PDOT can block melatonin-induced inhibition of:

- Vasopressin secretion from the rat hypothalamo-neurohypophysial system. []

- Oxytocin secretion from the rat hypothalamo-neurohypophysial system. []

- Cumulus expansion in porcine cumulus-oocyte complexes. []

- Apoptosis in H9c2 cells subjected to anoxia/reoxygenation injury. []

Q3: Does 4-P-PDOT interact with other melatonin receptor subtypes?

A3: While 4-P-PDOT exhibits selectivity for MT2 receptors, studies have shown that at higher concentrations, it may also interact with the MT1 receptor subtype. [, , , , ] This highlights the importance of considering concentration-dependent effects when interpreting experimental results.

Q4: What is the molecular formula and weight of 4-P-PDOT?

A4: The molecular formula of 4-P-PDOT is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q5: Is there information available on the spectroscopic data of 4-P-PDOT?

A5: While the provided research doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) have been employed to analyze its structure and conformational dynamics. [] Further investigation into spectroscopic databases may reveal more detailed information.

Q6: How do modifications to the 4-P-PDOT structure influence its activity?

A6: Introducing specific chemical groups can alter 4-P-PDOT's binding affinity and selectivity:

- 8-Methoxy group: Increases the binding affinity for both MT1 and MT2 receptors. This group can be substituted with bromine for similar effects. []

- Cis vs. Trans isomers: Conformational analysis suggests the (2S,4S)-cis isomer better fulfills pharmacophore requirements for melatonin receptor agonists compared to the (2R,4S)-trans isomer. []

Q7: Can you elaborate on the pharmacophore model for 4-P-PDOT and related compounds?

A7: Researchers have developed pharmacophore models to understand the structural features essential for binding to melatonin receptors. These models suggest that both agonists and MT2-selective antagonists might share a similar arrangement of key pharmacophoric elements. [, ]

Q8: What in vitro models have been used to investigate the effects of 4-P-PDOT?

A8: Researchers have employed various in vitro systems:

- Isolated tissue explants: Rat hypothalamo-neurohypophysial explants for studying hormone secretion. [, ]

- Primary cell cultures: Bovine granulosa cells for investigating hormone secretion and gene expression. []

- Cell lines: Porcine and human cell lines to examine the effects of 4-P-PDOT on cell proliferation, differentiation, and signaling pathways. [, , , , , , , , ]

Q9: Has 4-P-PDOT been tested in in vivo models?

A9: Yes, 4-P-PDOT has been administered to animals in several studies:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。